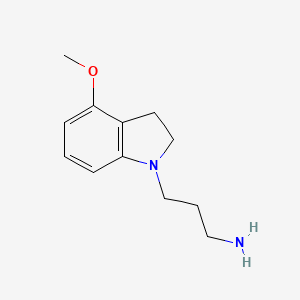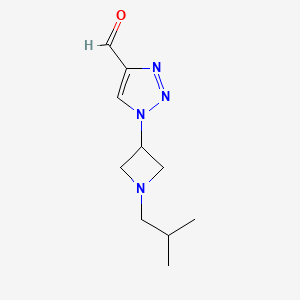
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through a multi-step process. One common method involves the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using common reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
科学研究应用
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
作用机制
The mechanism of action of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-methanol
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of azetidine and triazole rings with an aldehyde functional group, which can impart distinct reactivity and biological activity.
属性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
1-[1-(2-methylpropyl)azetidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,7-8,10H,3,5-6H2,1-2H3 |
InChI 键 |
JOXJYNBJLZCGOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CC(C1)N2C=C(N=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
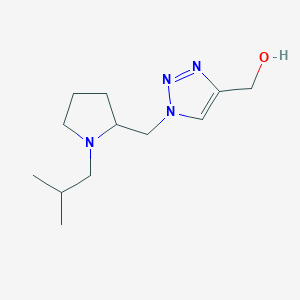
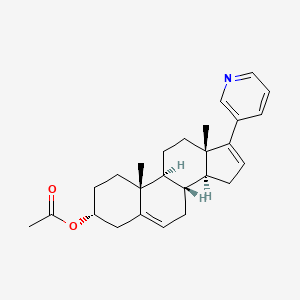
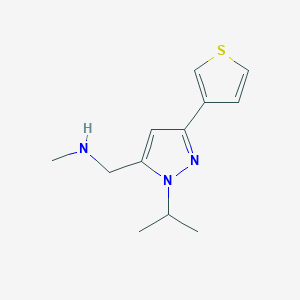
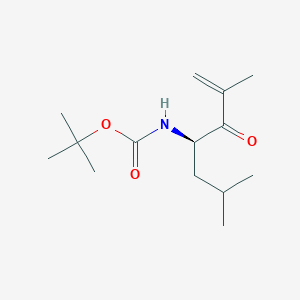
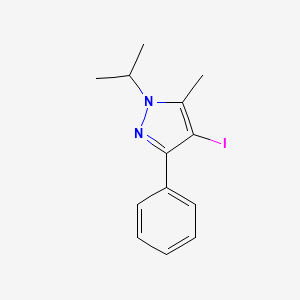
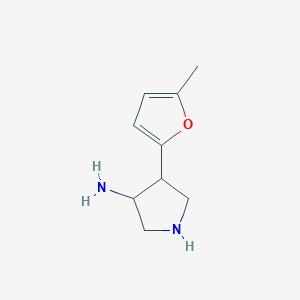
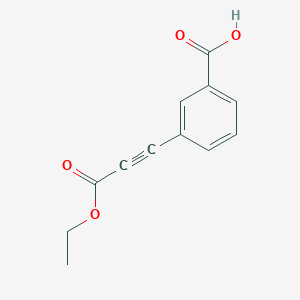
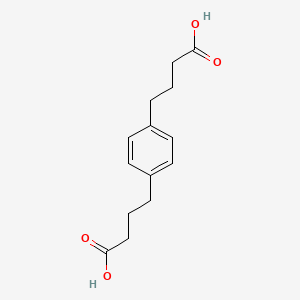
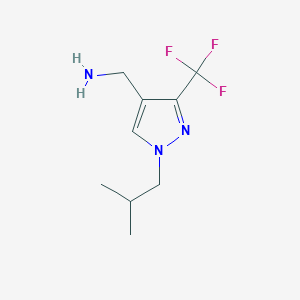
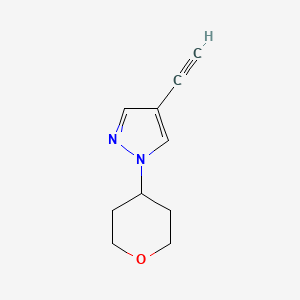
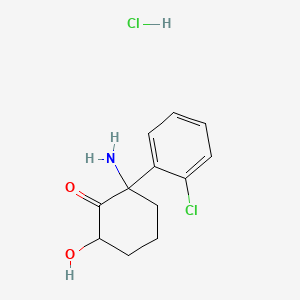
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
